molecular formula C16H17N3OS2 B1219562 Disuprazole CAS No. 99499-40-8

Disuprazole

Cat. No.: B1219562
CAS No.: 99499-40-8
M. Wt: 331.5 g/mol
InChI Key: YWQUFKJVMWHDSN-UHFFFAOYSA-N
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Description

Disuprazole is a chemical compound known for its role as a proton pump inhibitor. It is chemically identified as 2-((4-(ethylthio)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole. This compound was developed to inhibit gastric acid secretion, making it useful in the treatment of conditions like gastroesophageal reflux disease and peptic ulcers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disuprazole can be synthesized through a multi-step process involving the following key steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 4-(ethylthio)-3-methylpyridine.

    Sulfinylation: The pyridine intermediate is then reacted with a sulfinylating agent to introduce the sulfinyl group.

    Benzimidazole Formation: The final step involves the cyclization of the sulfinylated pyridine with an appropriate benzimidazole precursor under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions: Disuprazole undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Disuprazole has a wide range of applications in scientific research, including:

Mechanism of Action

Disuprazole exerts its effects by inhibiting the proton pump (H+/K+ ATPase) in the gastric parietal cells. This inhibition prevents the final step of gastric acid production, leading to a significant reduction in acid secretion. The molecular target of this compound is the cysteine residues on the proton pump, where it forms a covalent bond, rendering the enzyme inactive .

Comparison with Similar Compounds

  • Omeprazole
  • Lansoprazole
  • Pantoprazole
  • Rabeprazole

Comparison: Disuprazole is unique due to its specific chemical structure, which provides distinct pharmacokinetic properties and potency. Compared to other proton pump inhibitors, this compound may offer advantages in terms of stability, bioavailability, and duration of action .

Properties

CAS No.

99499-40-8

Molecular Formula

C16H17N3OS2

Molecular Weight

331.5 g/mol

IUPAC Name

2-[(4-ethylsulfanyl-3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole

InChI

InChI=1S/C16H17N3OS2/c1-3-21-15-8-9-17-14(11(15)2)10-22(20)16-18-12-6-4-5-7-13(12)19-16/h4-9H,3,10H2,1-2H3,(H,18,19)

InChI Key

YWQUFKJVMWHDSN-UHFFFAOYSA-N

SMILES

CCSC1=C(C(=NC=C1)CS(=O)C2=NC3=CC=CC=C3N2)C

Canonical SMILES

CCSC1=C(C(=NC=C1)CS(=O)C2=NC3=CC=CC=C3N2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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